molecular formula C10H14N2O2 B1497706 4-(3-Aminopropoxy)benzamide CAS No. 1018600-42-4

4-(3-Aminopropoxy)benzamide

Cat. No. B1497706
M. Wt: 194.23 g/mol
InChI Key: VELBVKWYMDDNAS-UHFFFAOYSA-N
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Description

4-(3-Aminopropoxy)benzamide is a chemical compound with the molecular formula C10H14N2O2 . It contains 28 bonds in total, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 primary amine (aliphatic), and 1 ether (aromatic) .


Synthesis Analysis

The synthesis of benzamides, including 4-(3-Aminopropoxy)benzamide, can be achieved through direct condensation of carboxylic acids and amines . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of 4-(3-Aminopropoxy)benzamide includes a six-membered aromatic ring, a primary amide, a primary amine, and an ether . The molecule contains a total of 28 atoms, including 14 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .


Chemical Reactions Analysis

The synthesis of benzamides, including 4-(3-Aminopropoxy)benzamide, involves the reaction of benzoic acids and amines under certain conditions . The Lewis acidic ionic liquid immobilization was carried out through the reaction between 1-(3-triethoxysilyl)-propyl-3-methylimidazolium chloride molecules and the hydroxy groups of diatomaceous earth surfaces, followed by the addition of zirconium (IV) chloride .


Physical And Chemical Properties Analysis

Amides, including 4-(3-Aminopropoxy)benzamide, generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The solubility of amides in water is also influenced by these factors .

Scientific Research Applications

Metabolic Process Inhibition

4-(3-Aminopropoxy)benzamide derivatives, such as 3-aminobenzamide, have been studied for their effects on various metabolic processes. These compounds are known to inhibit poly(adenosine diphosphate-ribose) synthetase, impacting cell viability, glucose metabolism, and DNA synthesis. However, their effectiveness is limited due to the challenge of administering a dose that inhibits the synthetase without causing additional metabolic effects (Milam & Cleaver, 1984).

Synthesis and Characterization for Medicinal Use

Benzamide derivatives, including 4-(3-Aminopropoxy)benzamide, are significant in medicinal chemistry. They are key intermediates in synthesizing compounds for treating various disorders like antimicrobial, antimalarial, anticancer, and antipsychotic diseases. Their synthesis involves isatoic anhydride treated with substituted anilines, and they are evaluated for toxicity and antimicrobial activity using methods like Insilico prediction and disc diffusion (Ammaji et al., 2019).

Antioxidant Properties and Electrochemical Behavior

Amino-substituted benzamide derivatives, including those similar to 4-(3-Aminopropoxy)benzamide, are studied for their antioxidant properties. Their electrochemical oxidation mechanisms provide insights into their free radical scavenging activities. Understanding these mechanisms helps comprehend the antioxidant activity of these compounds (Jovanović et al., 2020).

Novel Inhibitors in Enzyme Research

3-Aminobenzamide, a derivative of 4-(3-Aminopropoxy)benzamide, has been identified as a potent inhibitor of poly(ADP-ribose) synthetase, an enzyme crucial in DNA repair processes. This finding underscores the importance of benzamide derivatives in developing new enzyme inhibitors (Purnell & Whish, 1980).

Potential in Neuroleptic Drug Development

Benzamides, including 4-(3-Aminopropoxy)benzamide derivatives, have shown potential in the development of neuroleptic drugs. These compounds exhibit inhibitory effects on certain behaviors in animal models, indicating their potential in treating psychosis (Iwanami et al., 1981).

Safety And Hazards

The safety data sheet for 4-(3-Aminopropoxy)benzamide suggests that it should be handled with good industrial hygiene and safety practice . It is advised to ensure adequate ventilation and use personal protective equipment as required .

properties

IUPAC Name

4-(3-aminopropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELBVKWYMDDNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651676
Record name 4-(3-Aminopropoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminopropoxy)benzamide

CAS RN

1018600-42-4
Record name 4-(3-Aminopropoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FC Cardoso, MA Marliac, C Geoffroy, M Schmit… - Bioorganic & Medicinal …, 2020 - Elsevier
Structural modifications of the neuronal calcium channel blocker MONIRO-1, including constraining the phenoxyaniline portion of the molecule and replacing the guanidinium …
Number of citations: 2 www.sciencedirect.com

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